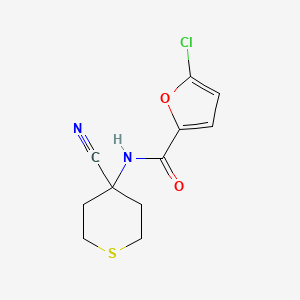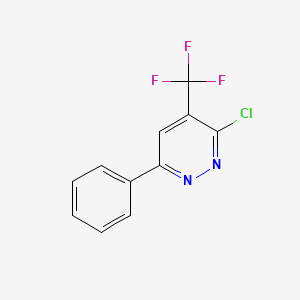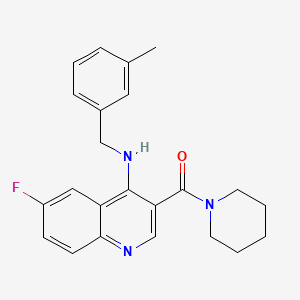![molecular formula C13H11ClO2 B2872634 [2-(3-Chlorophenoxy)phenyl]methanol CAS No. 478032-36-9](/img/structure/B2872634.png)
[2-(3-Chlorophenoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(3-Chlorophenoxy)phenyl]methanol” is a chemical compound with the CAS Number: 478032-36-9. It has a molecular weight of 234.68 and its IUPAC name is [2- (3-chlorophenoxy)phenyl]methanol . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H11ClO2 . The InChI Code for this compound is 1S/C13H11ClO2/c14-11-5-3-6-12 (8-11)16-13-7-2-1-4-10 (13)9-15/h1-8,15H,9H2 .Physical and Chemical Properties Analysis
“this compound” is a liquid in its physical form . Its molecular weight is 234.68 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
A study by Lu et al. (2008) demonstrated the use of a synthesized organocatalyst for the enantioselective epoxidation of α,β-enones, achieving high yields and enantioselectivities. This research contributes to the development of asymmetric synthesis techniques, which are crucial for producing optically active compounds with potential applications in pharmaceuticals and agrochemicals (Lu, Xu, Liu, & Loh, 2008).
Aza-Piancatelli Rearrangement
The work by Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, leading to the synthesis of benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology showcases the potential for constructing heterocyclic compounds, which are prevalent in many biologically active molecules (Reddy et al., 2012).
Methanol's Role in Lipid Dynamics
Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics, particularly on 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics. Their findings highlight the significant influence of solvents on membrane structure and function, which has implications for the study of transmembrane proteins and peptides (Nguyen et al., 2019).
Adsorption Studies
Altarawneh et al. (2008) focused on the adsorption of 2-chlorophenol on the Cu(111) surface, aiming to understand the interaction mechanisms that could lead to the catalyzed formation of dioxin compounds. Their research contributes to the field of environmental chemistry by providing insights into the surface chemistry of pollutants (Altarawneh et al., 2008).
Synthesis Techniques
Mahdi et al. (2011) reported on the Friedel–Crafts acylation reaction facilitated by microwave heating to synthesize (2-chlorophenyl)(phenyl)methanones, showcasing an efficient method that enhances yield and purity. This work underlines the importance of exploring advanced synthesis techniques for complex organic molecules (Mahdi et al., 2011).
Safety and Hazards
The safety information for “[2-(3-Chlorophenoxy)phenyl]methanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that the compound can be harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
[2-(3-chlorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLAPLNUVVWDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B2872552.png)
![Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine](/img/structure/B2872558.png)


![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)



![N-(3-chlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2872566.png)
![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)
![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)


![[4-[(2-Chloro-6-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2872573.png)
